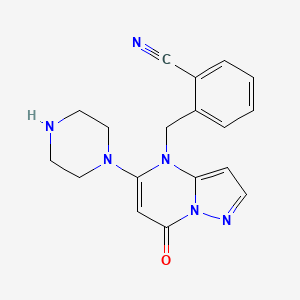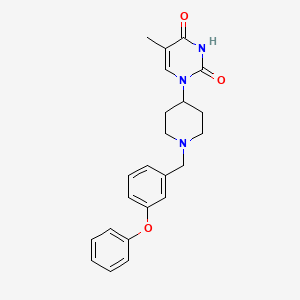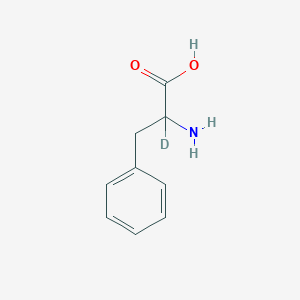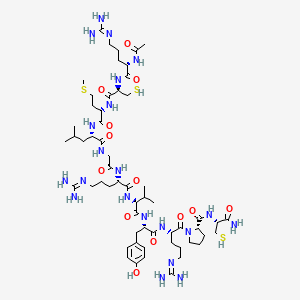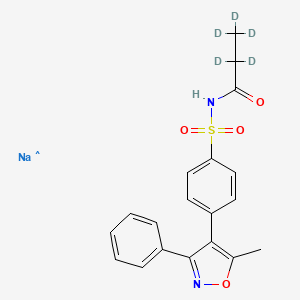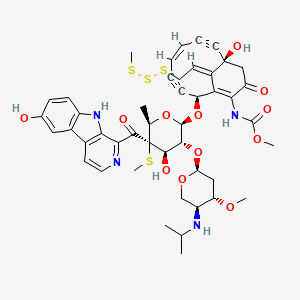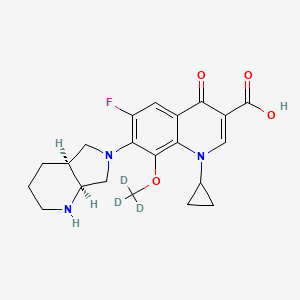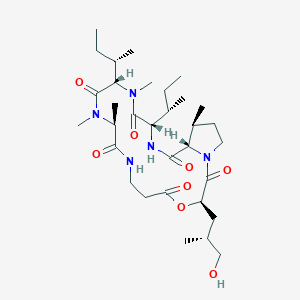
Trichomide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichomide A is a natural cyclodepsipeptide known for its immunosuppressive properties. It has been identified as an effective inhibitor of activated T cells, reducing the production of proinflammatory cytokines without significant toxicity to naive T cells . This compound has shown potential in treating immune-related skin diseases such as contact dermatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclodepsipeptides like Trichomide A often involves macrolactonization as a key reaction. This process can be achieved through solid-phase peptide synthesis followed by macrolactonization in solution . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized asymmetrically and converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound involves the cultivation of the marine-derived fungus Trichothecium roseum. The compound is isolated from the liquid PDB medium using the ‘one strain, many compounds’ (OSMAC) strategy . This method allows for the efficient extraction of this compound along with other cyclodepsipeptides and sesquiterpenes .
Analyse Chemischer Reaktionen
Types of Reactions: Trichomide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include modified cyclodepsipeptides with enhanced immunosuppressive and cytotoxic properties. These products are evaluated for their biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Trichomide A has a wide range of scientific research applications:
Chemistry: this compound serves as a model compound for studying the synthesis and modification of cyclodepsipeptides. Its unique structure and reactivity provide valuable insights into peptide chemistry.
Biology: In biological research, this compound is used to investigate the mechanisms of T-cell activation and proliferation.
Medicine: this compound has shown potential in treating immune-related skin diseases such as contact dermatitis.
Wirkmechanismus
Trichomide A exerts its effects by upregulating the activation of SHP2, a protein tyrosine phosphatase. This activation leads to the suppression of AKT and STAT3 signaling pathways, resulting in the inhibition of T-cell proliferation and proinflammatory cytokine production . The compound causes G0/G1 phase arrest in activated T cells, further contributing to its immunosuppressive activity .
Vergleich Mit ähnlichen Verbindungen
Destruxin A: Another cyclodepsipeptide with immunosuppressive and antitumor activities.
Phomafungin: A structurally different cyclodepsipeptide isolated from Phoma species.
Uniqueness of Trichomide A: this compound stands out due to its selective immunosuppressive activity against activated T lymphocytes without significant toxicity to naive T cells . This selective action makes it a promising candidate for therapeutic applications in immune-related diseases.
Eigenschaften
Molekularformel |
C32H55N5O8 |
|---|---|
Molekulargewicht |
637.8 g/mol |
IUPAC-Name |
(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-3-[(2R)-3-hydroxy-2-methylpropyl]-10,11,14,20-tetramethyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C32H55N5O8/c1-10-19(4)25-31(43)36(9)27(20(5)11-2)32(44)35(8)22(7)28(40)33-14-12-24(39)45-23(16-18(3)17-38)30(42)37-15-13-21(6)26(37)29(41)34-25/h18-23,25-27,38H,10-17H2,1-9H3,(H,33,40)(H,34,41)/t18-,19+,20+,21+,22+,23-,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
JAZWVVYJAUEMMG-MSHPQOCISA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)C[C@@H](C)CO)C)C)[C@@H](C)CC)C |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)CO)C)C)C(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


